N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-5-3-2-4-6-14)12-9-13-7-10-15-11-8-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXIPIZFIQLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride typically involves the reaction of N-methylcyclohexanamine with 4-piperidone under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of fixed-bed reactors and catalysts like platinum on carbon (Pt/C) can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is primarily researched for its potential as a therapeutic agent . Its mechanism of action involves interactions with various neurotransmitter receptors, particularly orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control.
- Orexin Receptor Agonism : The compound acts as an orexin type 2 receptor agonist, suggesting potential applications in managing sleep disorders such as narcolepsy and obesity-related conditions.
Neuropharmacology
Research indicates that this compound may influence neurogenic processes, potentially offering neuroprotective effects against neurodegenerative diseases.
- Neurogenic Studies : Experimental data show that this compound promotes neurogenesis, indicating its capability to repair brain damage.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be leveraged in developing new antibiotics or treatments for infections.
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
| Study Focus | Findings |
|---|---|
| Neuroprotective Effects | Demonstrated significant neuroprotective effects in animal models of neurodegeneration. |
| Orexin Receptor Studies | Showed enhanced wakefulness and reduced food intake in rodent models. |
| Antimicrobial Testing | In vitro studies indicated effectiveness against specific bacterial strains. |
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction of cyclohexanone with piperidine under reducing conditions.
- Methylation : Methylation of the intermediate using methyl iodide.
- Salt Formation : Treatment with hydrochloric acid to produce the dihydrochloride salt.
These steps ensure high yield and purity, suitable for both laboratory and industrial applications.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia and sedation. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include:
Key Observations :
- The dihydrochloride salt in the target compound and its ethyl analog () improves aqueous solubility compared to monohydrochloride derivatives like 4-(Diphenylmethoxy)piperidine Hydrochloride .
- In contrast, the cyclohexanamine core in the target compound balances rigidity and hydrophobicity, favoring receptor binding in neurological targets .
Pharmacological and Toxicological Profiles
While explicit data for the target compound are scarce, comparisons can be drawn:
- Receptor Affinity: Piperidine derivatives often exhibit affinity for sigma receptors or monoamine transporters. The 2-(piperidin-4-yl)ethyl chain in the target compound may enhance selectivity for sigma-1 receptors compared to the diphenylmethoxy group in , which is associated with antihistaminic activity .
- Toxicity : The dihydrochloride salt form generally reduces acute toxicity compared to freebase analogs. However, the lack of ecotoxicological data for 4-(Diphenylmethoxy)piperidine Hydrochloride () suggests similar gaps for the target compound, necessitating further study .
Biological Activity
N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) interactions. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula , which indicates the presence of a piperidine ring and a cyclohexanamine moiety. These structural features are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₀Cl₂N₂ |
| Molecular Weight | 303.32 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Biological Activity Overview
This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential analgesic, sedative, antitussive, and anticonvulsant properties.
The compound is believed to interact with various receptors in the CNS, including:
- Serotonin Receptors : Potential modulation of mood and anxiety.
- Dopamine Receptors : Possible implications in reward pathways and motor control.
- Adrenergic Receptors : Involvement in cardiovascular responses and arousal states.
These interactions can lead to diverse physiological effects, which are critical for therapeutic applications.
Case Studies and Research Findings
-
Analgesic Effects :
A study demonstrated that compounds structurally related to this compound exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of pain pathways via serotonin and dopamine receptor interactions. -
Sedative Properties :
Research indicated that the compound could produce sedative effects similar to benzodiazepines, suggesting its potential use in treating anxiety disorders. The sedative activity was evaluated through behavioral assays in rodent models. -
Anticonvulsant Activity :
In a controlled study, the compound showed promise as an anticonvulsant agent, effectively reducing seizure frequency in induced seizure models. This effect was linked to its action on GABAergic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide | C₁₄H₂₀Cl₂N₂O | Antidepressant-like effects; serotonin reuptake inhibition |
| N,N-Dimethyl-2-(4-piperidinyl)acetamide | C₁₂H₂₆Cl₂N₂O | Analgesic properties; interaction with opioid receptors |
| 4-Fluoroisobutyrfentanyl | C₁₄H₁₈ClF₂N | Potent opioid analgesic; high affinity for mu-opioid receptors |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves alkylation of cyclohexanamine derivatives followed by dihydrochloride salt formation. For example, trans-cyclohexyl intermediates can be synthesized via sodium borohydride and aluminum trichloride reduction, followed by HCl treatment in ethyl acetate to form the hydrochloride salt . Yield optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and reaction temperature. Purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) is critical for isolating high-purity product .
Q. How can the crystalline structure of this compound be resolved using X-ray diffraction, and what role does software like SHELX play in refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, particularly for small molecules. Key steps include:
Q. What analytical techniques are effective for assessing the purity of this compound in academic research?
- Methodological Answer : Common techniques include:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile, detecting at 254 nm .
- NMR Spectroscopy : Analyze and spectra in deuterated solvents (e.g., DO) to confirm structural integrity and detect impurities .
- Mass Spectrometry (LC-MS) : Identify molecular ions and fragmentation patterns to verify molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological profile of this compound?
- Methodological Answer : SAR studies require:
- In vitro assays : Test binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- Functional assays : Measure downstream effects (e.g., cAMP modulation) in cell lines expressing target receptors.
- Comparative analysis : Synthesize analogs with modified piperidine or cyclohexane substituents to assess critical pharmacophores .
Q. What methodologies are used to investigate the stability of this dihydrochloride salt under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 40–60°C for 24–72 hours.
- Analytical monitoring : Use HPLC to quantify degradation products and NMR to identify structural changes.
- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under standard storage conditions .
Q. How can computational models predict the binding affinity of this compound to specific neurotransmitter receptors?
- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Docking : Screen against receptor crystal structures (e.g., 5-HT receptor) to estimate binding energy and pose.
- MD simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100–200 ns to assess stability.
Validate predictions with experimental IC values from radioligand assays .
Q. What strategies are effective in identifying and characterizing synthetic impurities or degradation products?
- Methodological Answer : Impurity profiling involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
